REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[S-:11][C:12]#[N:13].[K+].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[C:21]([F:23])[CH:22]=1)[NH2:19]>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:13][C:12](=[S:11])[NH:19][C:18]1[CH:20]=[C:21]([F:23])[CH:22]=[C:16]([Cl:15])[CH:17]=1)=[O:6] |f:1.2|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Potassium thiocyanate
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
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[S-]C#N.[K+]
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1)F
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred at room temperature for approximately 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
the reaction vessel containing this mixture
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Type
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TEMPERATURE
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Details
|
was cooled in an ice/water bath
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Type
|
CUSTOM
|
Details
|
The cooling bath was removed from the reaction vessel after 15 minutes
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Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
subsequently quenched with water (4.30 L)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with acetonitrile/water (1/1 mixture by volume, 780 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 60° C. in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC(NC2=CC(=CC(=C2)F)Cl)=S)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |